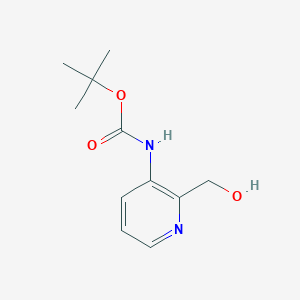
叔丁基(2-(羟甲基)吡啶-3-基)氨基甲酸酯
描述
“tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate” is a chemical compound with the molecular formula C11H16N2O3 . It is also known by other names such as “(3-HYDROXYMETHYL-PYRIDIN-2-YL)-CARBAMIC ACID TERT-BUTYL ESTER” and “2-Methyl-2-propanyl [3- (hydroxymethyl)-2-pyridinyl]carbamate” among others .
Molecular Structure Analysis
The molecular structure of “tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate” consists of a pyridine ring attached to a carbamate group via a hydroxymethyl group . The molecular weight of the compound is 224.26 Da .Physical And Chemical Properties Analysis
The compound has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant. It is not a substrate for P-gp and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4. Its Log Kp (skin permeation) is -6.87 cm/s. It has a lipophilicity Log Po/w (iLOGP) of 2.35 .科学研究应用
Application Summary
“tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate” is used in the fabrication of a porous and ionically surface-modified biochar-based alginate polymer networks composite (SBPC) for the removal of heavy metal ions in water .
Methods of Application
The SBPC is created through air drying, and its success depends on the role and concentrations of various components . Characterization techniques are used to evaluate the microstructure and adsorption mechanism .
Results and Outcomes
The SBPC demonstrated high copper binding capacities (937.4 mg/g and 823.2 mg/g) through response surface methodology (RSM) and column studies . It showed remarkable stability, up to 10 desorption cycles, and achieved 98% Cu 2+ adsorption efficiency and 91.0% desorption . The cost analysis showed a cost of 125.68 INR/kg or 1.51 USD/kg, which is very low compared to the literature .
Chemical Transformations
Application Summary
The tert-butyl group, which is part of the “tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate” molecule, has unique reactivity patterns that are used in various chemical transformations .
Methods of Application
The tert-butyl group can be used in a variety of chemical reactions due to its unique reactivity pattern . The specific methods of application would depend on the type of chemical transformation being carried out .
Biosynthetic and Biodegradation Pathways
Application Summary
The tert-butyl group is also relevant in nature and has implications in biosynthetic and biodegradation pathways .
Methods of Application
In biosynthetic pathways, the tert-butyl group can be incorporated into larger molecules through enzymatic reactions . In biodegradation pathways, the tert-butyl group can be broken down by enzymes into smaller molecules .
Results and Outcomes
The results of these biosynthetic and biodegradation pathways can lead to the production or breakdown of important biological molecules .
Synthesis of N-Heterocycles
Application Summary
The tert-butyl group, which is part of the “tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate” molecule, has been used in the synthesis of N-heterocycles via sulfinimines .
Methods of Application
The tert-butyl group is used as a chiral auxiliary in the stereoselective synthesis of amines and their derivatives . The specific methods of application would depend on the type of N-heterocycle being synthesized .
Results and Outcomes
The use of the tert-butyl group can lead to the asymmetric synthesis of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives . These compounds represent the structural motif of many natural products and therapeutically applicable compounds .
Drug Delivery Applications
Application Summary
The tert-butyl group is also used in the synthesis of thermo-sensitive terpolymer hydrogels for drug delivery applications .
Methods of Application
The thermo-sensitive terpolymer hydrogels are photopolymerised and characterised using light-sensitive initiators . The hydrogels are also characterised for their glass transition and phase transition temperatures .
Results and Outcomes
The hydrogels exhibit thermo-reversible properties and their swelling properties are dependent on test temperature, monomer feed ratios, and crosslinker content . These hydrogels could find applications in the development of controlled release and targeted delivery devices .
安全和危害
未来方向
属性
IUPAC Name |
tert-butyl N-[2-(hydroxymethyl)pyridin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-8-5-4-6-12-9(8)7-14/h4-6,14H,7H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVAWYIIXQYNEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590339 | |
| Record name | tert-Butyl [2-(hydroxymethyl)pyridin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate | |
CAS RN |
824429-51-8 | |
| Record name | 1,1-Dimethylethyl N-[2-(hydroxymethyl)-3-pyridinyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=824429-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [2-(hydroxymethyl)pyridin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

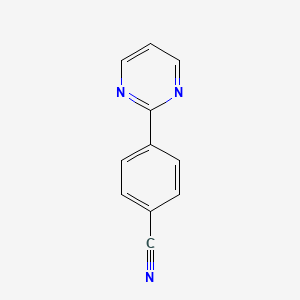
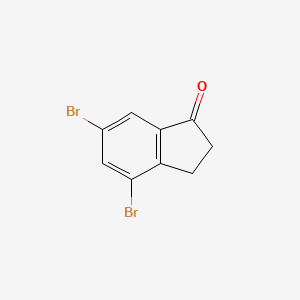
![Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]-](/img/no-structure.png)
![3-[3-(Methylamino)-4-nitrophenoxy]propane-1,2-diol](/img/structure/B1591018.png)
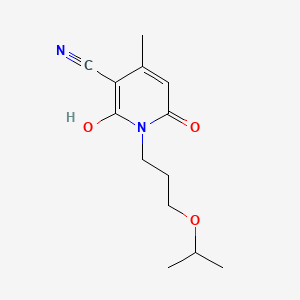
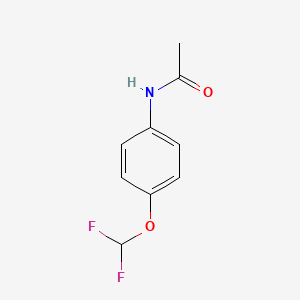
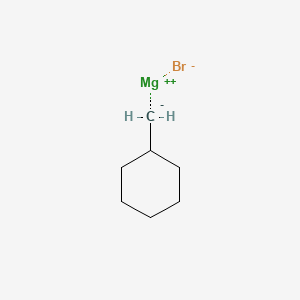
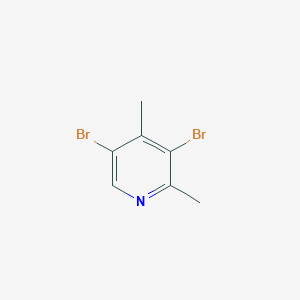
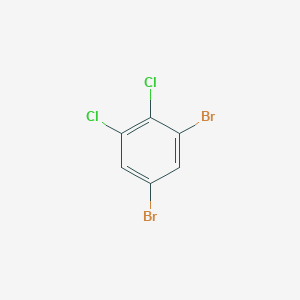

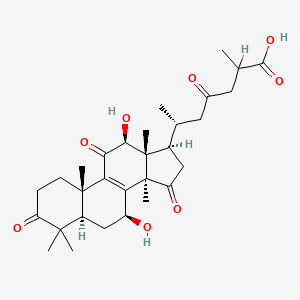
![5-Chlorobenzo[d]thiazole](/img/structure/B1591031.png)
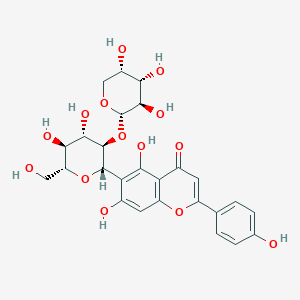
![1,4-Dioxaspiro[4.5]decan-8-amine](/img/structure/B1591035.png)